molecular formula C11H12N4OS B5665764 N-benzyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

N-benzyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No.: B5665764
M. Wt: 248.31 g/mol
InChI Key: ZBSYLOJDGBMFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

N-benzyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide is a novel compound that has been identified as a potential inhibitor of mushroom tyrosinase . Tyrosinase is an enzyme that plays a crucial role in the production of melanin, a pigment responsible for color in skin, hair, and eyes.

Mode of Action

It is believed to interact with the active site of the tyrosinase enzyme, thereby inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its usual reactions.

Biochemical Pathways

By inhibiting tyrosinase, N-benzyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide affects the melanogenesis pathway . This pathway is responsible for the production of melanin. When tyrosinase is inhibited, the production of melanin is reduced, which can lead to a decrease in pigmentation.

Result of Action

The primary result of N-benzyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide’s action is the inhibition of tyrosinase and the subsequent reduction in melanin production . This can lead to a decrease in pigmentation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride to form N-benzyl-2-chloroacetamide. This intermediate is then reacted with 4H-1,2,4-triazole-3-thiol under basic conditions to yield the final product .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide

Uniqueness

N-benzyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities compared to other similar compounds. Its benzyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

N-benzyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c16-10(7-17-11-13-8-14-15-11)12-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSYLOJDGBMFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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